

physical and chemical properties of 4,7-Dimethyl-1,10-phenanthroline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,7-Dimethyl-1,10-phenanthroline

Cat. No.: B1295015

[Get Quote](#)

An In-Depth Technical Guide to **4,7-Dimethyl-1,10-phenanthroline**: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-Dimethyl-1,10-phenanthroline is a heterocyclic organic compound and a substituted derivative of 1,10-phenanthroline. As a bidentate chelating agent, it forms stable complexes with a variety of transition metals.^{[1][2]} This property makes it an invaluable ligand in coordination chemistry, catalysis, and the development of luminescent materials.^[1] For drug development professionals, its role as a key component in potential therapeutic agents, particularly in anticancer research, is of significant interest.^[2] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols, and a visualization of its functional applications.

Core Physical and Chemical Properties

The fundamental properties of **4,7-Dimethyl-1,10-phenanthroline** are summarized below. These data are essential for its handling, application in experimental setups, and for the characterization of its derivatives.

Property	Value	Reference(s)
IUPAC Name	4,7-dimethyl-1,10-phenanthroline	[3]
CAS Number	3248-05-3	[3]
Molecular Formula	C ₁₄ H ₁₂ N ₂	[3]
Molecular Weight	208.26 g/mol	[3]
Appearance	White to gray or light brown powder/crystals	[4]
Melting Point	193-195 °C	[1][4]
Boiling Point	338.63 °C (rough estimate)	[4]
Solubility	Soluble in benzene and alcohol; Slightly soluble in water (22.4 mg/L at 25 °C)	[1][3][4]
pKa (Predicted)	6.01 ± 0.10	[4]
UV-Vis λ _{max}	~232 nm, with shifts upon metal complexation	[5][6]

Spectroscopic Data

- ¹H NMR: Spectral data shows characteristic peaks for the aromatic protons and the methyl groups. Key shifts are observed around 9.00 ppm, 7.91 ppm, 7.39 ppm, and 2.71 ppm.
- ¹³C NMR: The carbon spectrum provides confirmation of the 14 carbon atoms in their respective chemical environments within the heterocyclic structure.[3]
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic bands corresponding to C-H stretching of the aromatic rings and methyl groups, as well as C=C and C=N stretching vibrations within the phenanthroline core.[7]

Experimental Protocols

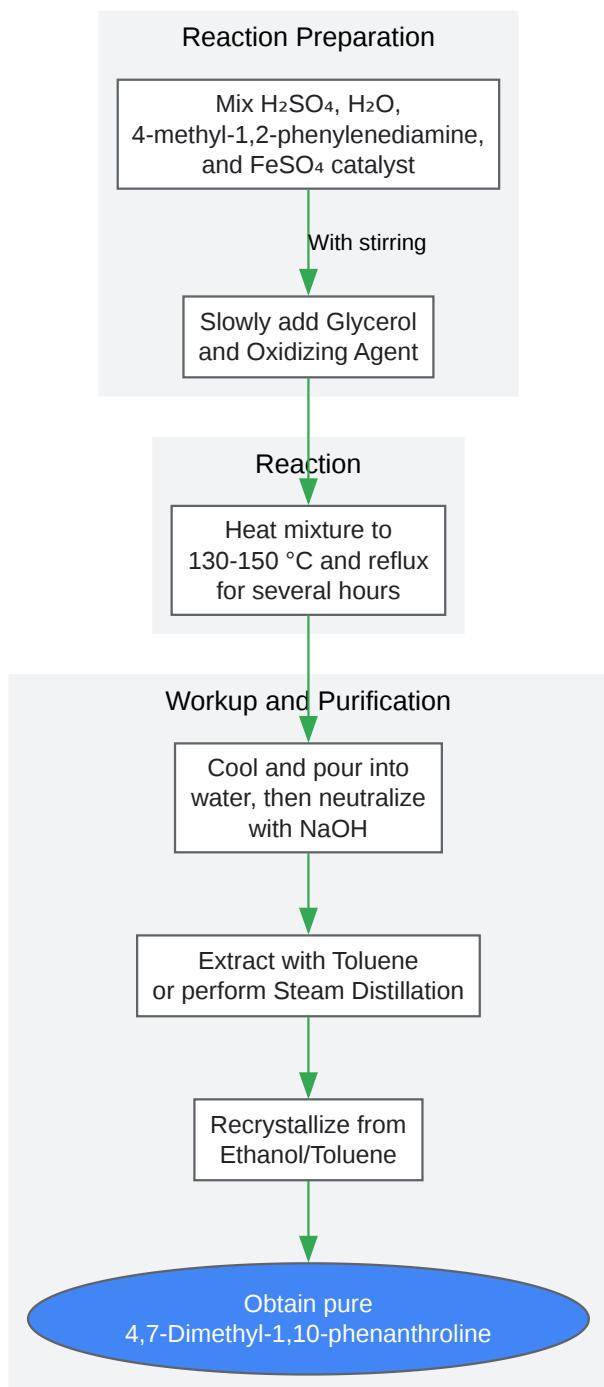
Detailed methodologies for the synthesis and application of **4,7-Dimethyl-1,10-phenanthroline** are crucial for its practical use in research.

Protocol 1: Synthesis via Skraup Reaction

The Skraup reaction is a classical method for synthesizing quinolines and their fused heterocyclic analogs like phenanthrolines. This protocol is a generalized procedure adapted for **4,7-dimethyl-1,10-phenanthroline**.^{[8][9][10]}

Objective: To synthesize **4,7-dimethyl-1,10-phenanthroline** from 4-methyl-1,2-phenylenediamine.

Materials:


- 4-methyl-1,2-phenylenediamine
- Glycerol
- Concentrated Sulfuric Acid (H_2SO_4)
- An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)
- Ferrous sulfate (catalyst)
- Sodium hydroxide (NaOH) solution
- Organic solvent for extraction (e.g., Toluene)

Procedure:

- Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, carefully prepare a mixture of concentrated sulfuric acid and water.
- Addition of Reactants: To the cooled acid solution, add 4-methyl-1,2-phenylenediamine and a catalytic amount of ferrous sulfate.
- Glycerol Addition: Slowly add glycerol to the mixture with constant stirring.

- Heating and Reflux: Add the oxidizing agent. Heat the mixture gently at first, then increase the temperature to initiate the exothermic reaction. Maintain a reflux temperature of approximately 130-150 °C for several hours.
- Neutralization: After cooling, pour the reaction mixture into a large volume of water and neutralize with a concentrated NaOH solution to precipitate the crude product.
- Purification: The crude product can be purified by steam distillation or solvent extraction followed by recrystallization from a suitable solvent like ethanol or a toluene/petroleum ether mixture.

Workflow for Skraup Synthesis

[Click to download full resolution via product page](#)

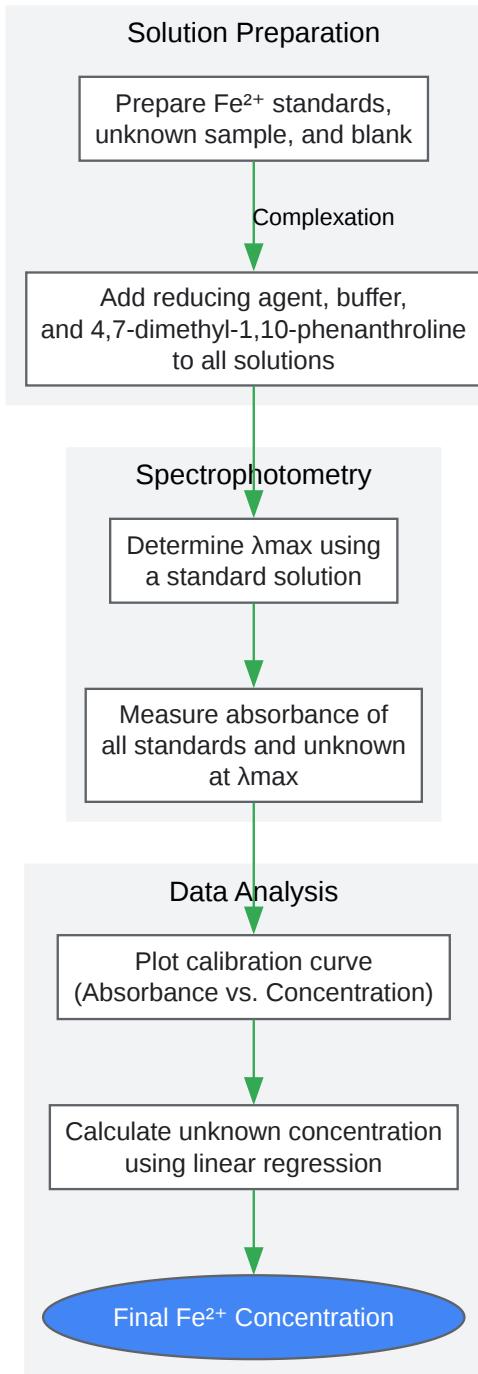
Caption: Generalized workflow for the synthesis of **4,7-dimethyl-1,10-phenanthroline**.

Protocol 2: Spectrophotometric Determination of Iron(II)

4,7-Dimethyl-1,10-phenanthroline forms a stable, colored complex with ferrous ions (Fe^{2+}), allowing for its quantitative determination using UV-Vis spectrophotometry. This protocol is adapted from standard methods using 1,10-phenanthroline.[11][12][13][14]

Objective: To determine the concentration of an unknown Fe^{2+} sample.

Materials:


- Standard Fe^{2+} solution (e.g., from ferrous ammonium sulfate)
- **4,7-Dimethyl-1,10-phenanthroline** solution (0.1% w/v in ethanol)
- Hydroxylamine hydrochloride solution (10% w/v, to reduce any Fe^{3+} to Fe^{2+})
- Sodium acetate buffer solution (to maintain pH ~4-6)
- Unknown iron sample
- Volumetric flasks and pipettes
- UV-Vis Spectrophotometer

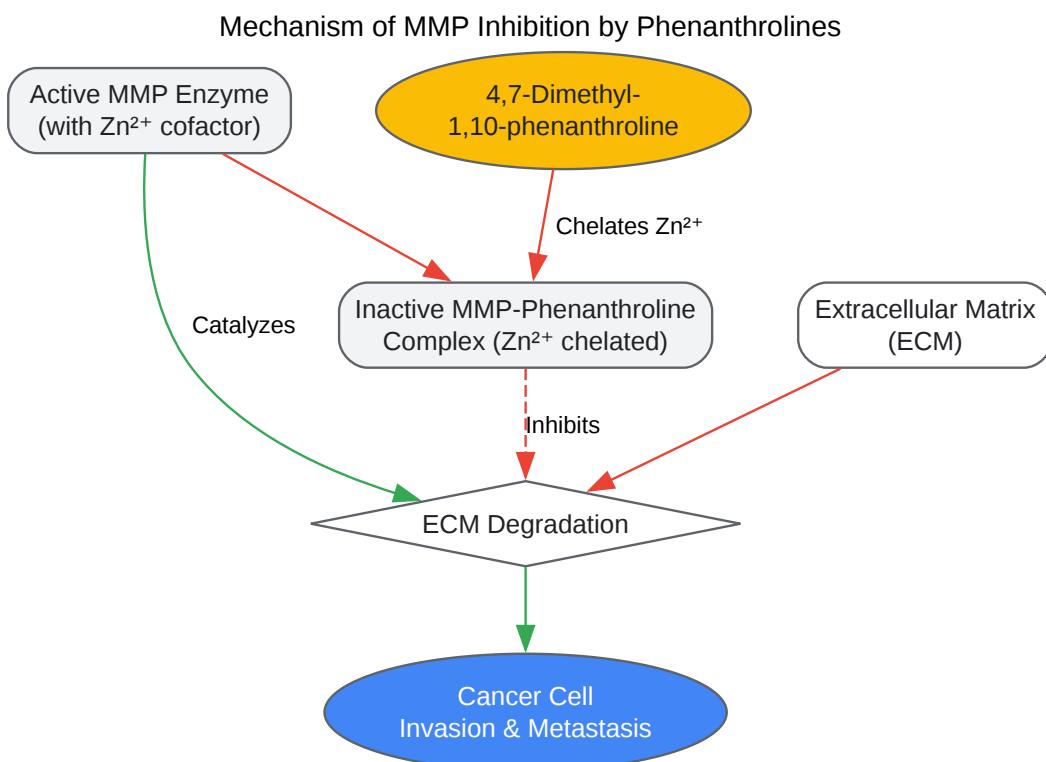
Procedure:

- Prepare Standards: Create a series of standard solutions with known Fe^{2+} concentrations by diluting the stock solution in volumetric flasks.
- Prepare Blank and Sample: Prepare a blank solution (containing all reagents except iron) and a flask with the unknown iron sample.
- Complex Formation: To each flask (standards, unknown, and blank), add hydroxylamine hydrochloride solution, the **4,7-dimethyl-1,10-phenanthroline** solution, and the sodium acetate buffer. Dilute to the mark with deionized water and allow time for the color to fully develop.

- **Wavelength Scan:** Use one of the standards to scan the absorbance from 400-600 nm to determine the wavelength of maximum absorbance (λ_{max}) for the Fe^{2+} -complex.
- **Measure Absorbance:** Set the spectrophotometer to the determined λ_{max} . Zero the instrument using the blank solution. Measure and record the absorbance of each standard and the unknown sample.
- **Data Analysis:** Plot a calibration curve of Absorbance vs. Concentration for the standard solutions. Use the linear regression equation from the curve and the absorbance of the unknown sample to calculate its Fe^{2+} concentration.

Workflow for Spectrophotometric Iron(II) Analysis

[Click to download full resolution via product page](#)


Caption: Experimental workflow for the quantification of Iron(II).

Applications in Drug Development

The ability of 1,10-phenanthroline and its derivatives to chelate metal ions is central to their biological activity. They are known inhibitors of metalloenzymes, such as matrix metalloproteinases (MMPs).^{[2][15]}

Mechanism of MMP Inhibition

MMPs are zinc-dependent endopeptidases that degrade extracellular matrix components. Their overactivity is linked to cancer invasion and metastasis.^[2] Phenanthroline-based compounds act as inhibitors by chelating the essential Zn^{2+} ion in the enzyme's active site, rendering it inactive. This prevents the breakdown of the extracellular matrix, thereby reducing the invasive potential of cancer cells.

[Click to download full resolution via product page](#)

Caption: Logical diagram of Matrix Metalloproteinase (MMP) inhibition.

This inhibitory action makes **4,7-dimethyl-1,10-phenanthroline** and its metal complexes, such as the vanadium complex METVAN, promising candidates for the development of novel antimetastatic agents. Research has shown that such compounds can induce apoptosis in cancer cells and inhibit their adhesion and invasion capabilities.

Conclusion

4,7-Dimethyl-1,10-phenanthroline is a versatile compound with well-defined physical and chemical properties. Its utility spans from fundamental synthesis and analytical chemistry to advanced applications in catalysis and drug discovery. The protocols and mechanisms outlined in this guide provide a solid foundation for researchers and scientists to explore and harness the potential of this important molecule in their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,7-Dimethyl-1,10-phenanthroline | 3248-05-3 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. 4,7-Dimethyl-1,10-phenanthroline | C14H12N2 | CID 72792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Absorption [1,10-phenanthroline] | AAT Bioquest [aatbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4,7-Dimethyl-1,10-phenanthroline(3248-05-3) IR2 spectrum [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. iipseries.org [iipseries.org]

- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chemlab.truman.edu [chemlab.truman.edu]
- 14. egyankosh.ac.in [egyankosh.ac.in]
- 15. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [physical and chemical properties of 4,7-Dimethyl-1,10-phenanthroline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295015#physical-and-chemical-properties-of-4-7-dimethyl-1-10-phenanthroline\]](https://www.benchchem.com/product/b1295015#physical-and-chemical-properties-of-4-7-dimethyl-1-10-phenanthroline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com